In Silico Drug-Likeness: Superior Lipophilicity and Bioavailability Profile Compared to Non-Methoxylated Analogs
In silico ADME predictions indicate that 2-(3-Fluoro-5-methoxyphenyl)acetonitrile has a favorable drug-likeness profile. Its calculated Consensus LogP is 2.06 . This is significantly higher than the reported LogP values for non-methoxylated analogs like 4-fluorophenylacetonitrile (experimental LogP ≈ 1.66) [1], resulting in a quantified increase in lipophilicity. The compound also meets the Lipinski Rule of Five (0.0 violations) and has a Bioavailability Score of 0.55 , predicting good oral absorption potential in derivative molecules.
| Evidence Dimension | Predicted Lipophilicity (Consensus LogP) |
|---|---|
| Target Compound Data | 2.06 |
| Comparator Or Baseline | 4-Fluorophenylacetonitrile (LogP ≈ 1.66) |
| Quantified Difference | ΔLogP ≈ +0.40 |
| Conditions | In silico prediction using consensus model vs. experimental value for comparator [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability, a critical parameter for oral bioavailability in drug development, making this scaffold more attractive for CNS and other intracellular targets.
- [1] PubChem. (n.d.). 4-Fluorophenylacetonitrile. PubChem Compound Summary. View Source
